molecular formula C17H21NO2 B4737289 2,5-dimethyl-N-[1-(4-methylphenyl)propyl]-3-furamide

2,5-dimethyl-N-[1-(4-methylphenyl)propyl]-3-furamide

Cat. No. B4737289
M. Wt: 271.35 g/mol
InChI Key: WCCSRRGTLRLYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-[1-(4-methylphenyl)propyl]-3-furamide is a chemical compound that has been widely used in scientific research. It is commonly known as DMFP, and its molecular formula is C16H21NO2. The compound is a furan derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DMFP is not fully understood. However, it is believed that DMFP acts by binding to specific receptors in the body, which triggers a cascade of biochemical and physiological events. DMFP has been shown to bind to the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes, including pain sensation, inflammation, and bone remodeling.
Biochemical and Physiological Effects:
DMFP has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation. DMFP has also been shown to have anti-tumor effects, which make it a potential candidate for cancer therapy. Additionally, DMFP has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DMFP has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to be stable under various conditions. Additionally, DMFP has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, DMFP also has some limitations. It has low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, DMFP has been shown to be sensitive to light, which can affect its stability.

Future Directions

There are several future directions for DMFP research. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to understand the mechanism of action of DMFP and its effects on various physiological processes.
Conclusion:
In conclusion, DMFP is a chemical compound that has been widely used in scientific research. It has unique properties that make it a potential candidate for various applications, including as a ligand in the synthesis of metal complexes, a fluorescent probe for the detection of metal ions, and a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of DMFP and its potential applications.

Scientific Research Applications

DMFP has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, which have been used as catalysts in various organic reactions. DMFP has also been used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, DMFP has been used as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

2,5-dimethyl-N-[1-(4-methylphenyl)propyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-5-16(14-8-6-11(2)7-9-14)18-17(19)15-10-12(3)20-13(15)4/h6-10,16H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCSRRGTLRLYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-[1-(4-methylphenyl)propyl]furan-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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